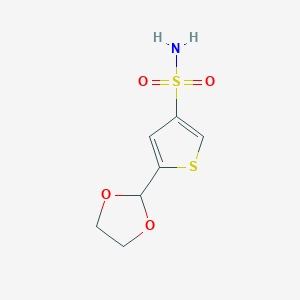

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide” is a chemical compound with a molecular weight of 254.71 . It is closely related to “5-(1,3-dioxolan-2-yl)thiophene-3-carbaldehyde”, which has a molecular weight of 184.22 .

Molecular Structure Analysis

The InChI code for “5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide” is1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Cerebrovascular and Anticonvulsant Applications

A notable application of thiophene sulfonamide derivatives is in the field of cerebrovascular research and as anticonvulsant agents. For instance, a study by Barnish et al. (1981) explores the cerebrovasodilatory effects of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, identifying compounds with significant anticonvulsant activities. This research highlights the potential of these compounds in increasing cerebral blood flow, an essential aspect of addressing cerebrovascular diseases and epilepsy management Barnish et al., 1981.

Urease Inhibition and Antibacterial Properties

Thiophene sulfonamide derivatives also exhibit antibacterial properties and urease inhibition activities, as demonstrated by Noreen et al. (2017). The study reports the synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reactions, showing significant urease inhibition and antibacterial activities. These findings suggest the utility of thiophene sulfonamide derivatives in developing new antibacterial agents and treatments for diseases caused by urease-producing bacteria Noreen et al., 2017.

Solubilization and Micellar Media Interaction

Another research focus is the interaction of thiophene derivatives with micellar solutions, as investigated by Saeed et al. (2017). This study explores the solubilization of thiophene derivatives by anionic surfactant solutions, revealing insights into the thermodynamics of micellization and binding capacities. Such studies are crucial for understanding the physicochemical properties of thiophene sulfonamides and their potential applications in drug delivery systems Saeed et al., 2017.

properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVBIRQMHQOAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CS2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2819646.png)

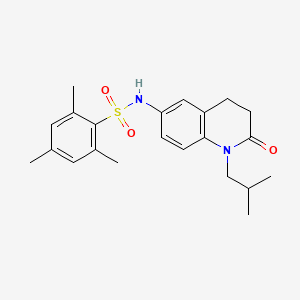

![N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2819647.png)

![2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2819653.png)

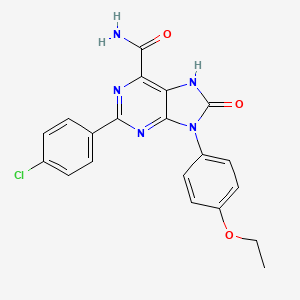

![8-(4-Chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2819656.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2819657.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)

![4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2819662.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2819663.png)

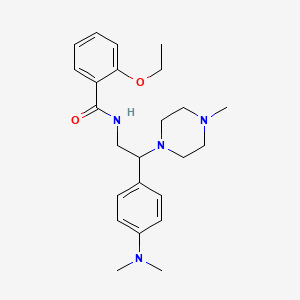

![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)